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molecular formula C8H12O2 B1347113 methyl cyclohex-3-ene-1-carboxylate CAS No. 6493-77-2

methyl cyclohex-3-ene-1-carboxylate

Cat. No. B1347113
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952169B2

Procedure details

To a solution of diethyl zinc (1.0 M in hexanes, 35 mL, 35.00 mmol) in anhydrous dichloromethane (34 mL) was added trifluoroacetic acid (3.99 g, 35.0 mmol) in 17.2 mL anhydrous dichloromethane at 0° C. The reaction mixture was stirred at the same temperature for 1 hour, and then added a solution of diidomethane (9.37 g, 35.00 mmol) in anhydrous dichloromethane (17 mL) at 0° C. The reaction mixture was further stirred at the same temperature for another 1 hour. To this mixture was added a solution of methyl cyclohex-3-enecarboxylate (2.45 g, 17.50 mmol) in anhydrous dichloromethane 17 mL) at 0° C. The resulting mixture was warmed to ambient temperature and further stirred for 4 hours. The mixture was quenched with a saturated solution of ammonium chloride (50 mL) and separated the organic layer. The aqueous layer was extracted with dichloromethane (15 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to dryness. The residue was purified by column chromatography with ethyl acetate in hexanes (30%) to afford the title compound as yellow oil (2.56 g, 95%): 1H NMR (300 MHz, CDCl3) δ 3.64 (s, 3H), 2.31-1.92 (m, 3H), 1.84-1.65 (m, 2H), 1.54 (t, J=12.9 Hz, 1H), 1.19-1.04 (m, 1H), 0.93-0.86 (m, 2H), 0.63-0.55 (m, 1H), 0.05-0.00 (m, 1H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
17.2 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.FC(F)(F)C(O)=O.[CH:13]1([C:19]([O:21][CH3:22])=[O:20])[CH2:18][CH2:17][CH:16]=[CH:15][CH2:14]1>ClCCl>[CH:15]12[CH2:1][CH:16]1[CH2:17][CH2:18][CH:13]([C:19]([O:21][CH3:22])=[O:20])[CH2:14]2

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
3.99 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
34 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
17.2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)OC
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred at the same temperature for another 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further stirred for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated solution of ammonium chloride (50 mL)
CUSTOM
Type
CUSTOM
Details
separated the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with ethyl acetate in hexanes (30%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12CC(CCC2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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